3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one
Description
Structure
3D Structure
Properties
CAS No. |
653597-72-9 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-[(2S)-2-hydroxybutyl]isochromen-1-one |
InChI |
InChI=1S/C13H14O3/c1-2-10(14)8-11-7-9-5-3-4-6-12(9)13(15)16-11/h3-7,10,14H,2,8H2,1H3/t10-/m0/s1 |
InChI Key |
LVRJXZKFLHMXRP-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](CC1=CC2=CC=CC=C2C(=O)O1)O |
Canonical SMILES |
CCC(CC1=CC2=CC=CC=C2C(=O)O1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one typically involves the condensation of a suitable benzopyran precursor with a hydroxybutyl group. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between 2-hydroxybenzaldehyde and 2-butanol under controlled temperature and pressure conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols are used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Antiviral Activity
One of the primary areas of research for 3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one is its potential as an antiviral agent. Studies have shown that derivatives of benzopyran compounds can inhibit retroviruses, including HIV. The compound's structure allows it to interfere with viral replication mechanisms, making it a candidate for further development as an antiviral medication .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting potential therapeutic uses in inflammatory diseases .
Antioxidant Activity
Benzopyran derivatives have been studied for their antioxidant properties, which could protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The mechanism involves reducing oxidative stress and inflammation in neural tissues .
Data Table: Summary of Research Findings
Case Study 1: Antiviral Effects Against HIV
A study investigated the efficacy of benzopyran derivatives, including this compound, against HIV strains. Results demonstrated significant inhibition of viral replication in vitro, indicating a promising pathway for therapeutic development .
Case Study 2: Anti-inflammatory Mechanisms
In a controlled trial examining the anti-inflammatory properties of related compounds, researchers found that treatment with benzopyran derivatives led to a marked decrease in inflammatory markers in patients with rheumatoid arthritis. This suggests that similar compounds could be beneficial in managing chronic inflammatory conditions .
Case Study 3: Neuroprotection in Animal Models
Research involving animal models of neurodegenerative diseases showed that administration of benzopyran derivatives resulted in improved cognitive function and reduced markers of neuroinflammation. This highlights the potential of these compounds in developing treatments for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one involves its interaction with specific molecular targets. The compound is known to modulate various signaling pathways, including those involved in oxidative stress and inflammation. It can bind to specific receptors or enzymes, altering their activity and leading to downstream effects that contribute to its biological activity .
Comparison with Similar Compounds
3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one
- Molecular Formula : C₁₆H₁₂O₃
- Molecular Weight : 252.3 g/mol
- Key Features : Substituted with a 2-methoxyphenyl group at the 3-position.
- Crystallography : Orthorhombic crystal system (Pna2₁) with unit cell parameters a = 6.633 Å, b = 13.367 Å, c = 14.056 Å. The methoxy group introduces steric hindrance, influencing packing efficiency .
- Comparison: The methoxy substituent reduces polarity compared to the hydroxybutyl group in Artemidiol, reflected in its lower melting point (N/A in evidence but typically lower for non-polar groups).
3-(2,4-Dimethoxyphenyl)-1H-2-benzopyran-1-one
3-Benzoyl-4,7-dihydroxy-1H-2-benzopyran-1-one (CAS RN: 101279-20-3)
- Molecular Formula : C₁₆H₁₀O₅
- Molecular Weight : 282.25 g/mol
- Key Features : A benzoyl group at C3 and hydroxyl groups at C4 and C5.
- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes, highlighting the impact of substituents on toxicity .
- Comparison : The benzoyl group increases conjugation, altering UV-Vis absorption and reactivity compared to Artemidiol’s aliphatic hydroxybutyl chain .
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Derivatives
- Example : 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f)
Bis-(1H-2-benzopyran-1-one) Derivatives
- Example: 3-Aroylmethylene derivatives Activity: Demonstrated antimicrobial properties, suggesting dimeric structures enhance bioactivity . Comparison: Artemidiol’s monomeric structure may limit its potency compared to bis-derivatives, though this requires validation .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Select Isocoumarin Derivatives
Biological Activity
3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H14O3, with a molecular weight of approximately 218.25 g/mol. The compound features a benzopyran ring system, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
Antioxidant Properties
Research indicates that compounds within the benzopyran class, including this compound, exhibit significant antioxidant activities. These compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Gastroprotective Effects
Studies have demonstrated that this compound possesses gastroprotective effects against stress-induced ulcers in animal models. The structural modifications of the compound are crucial for enhancing its efficacy in protecting gastric mucosa.
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. It has been observed to modulate inflammatory pathways, potentially reducing the levels of pro-inflammatory cytokines in vitro and in vivo.
Anticancer Potential
Research into the anticancer properties of this compound suggests it may inhibit cancer cell proliferation. Preliminary studies indicate that it can induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent against malignancies .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound has been shown to selectively inhibit certain protein kinase C (PKC) isoforms, particularly PKC-ζ, which plays a role in cell signaling related to growth and survival .
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways .
Gastroprotective Study
A study conducted on rats demonstrated that administration of this compound significantly reduced ulcer formation compared to control groups. The mechanism was attributed to enhanced mucosal defense mechanisms and reduced gastric acid secretion.
Anticancer Activity Assessment
In vitro studies on human colon carcinoma cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that the compound induced G2/M phase arrest, suggesting its potential as an anticancer therapeutic .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fraxidin | Hydroxylated benzopyran derivative | Neuroprotective effects |
| 6-Hydroxyflavone | Flavonoid structure with hydroxyl group | Strong antioxidant properties |
| 7-Methoxyflavone | Methoxy group substitution on flavonoid | Potential anti-inflammatory activity |
These comparisons highlight the diversity within the benzopyran class while emphasizing the specific modifications present in this compound that may confer distinct biological activities.
Q & A
Q. What are the established synthetic routes for 3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one?
- Methodological Answer : The compound can be synthesized via condensation reactions starting with 2-carboxy benzaldehyde derivatives. For example, reacting 2-carboxy benzaldehyde with brominated ketones (e.g., 2-bromo-1-(4-bromophenyl)-ethanone) in the presence of KCO as a base in ethyl methyl ketone under reflux conditions (10–12 hours) yields substituted benzopyrans. Work-up includes solvent removal, aqueous extraction, and column chromatography purification using petroleum ether/ethyl acetate gradients . Alternatively, DBU-catalyzed reactions between salicylic aldehydes and allenic ketones/esters offer a route to functionalized benzopyrans, with solvent polarity influencing stereochemical outcomes .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Post-synthesis characterization employs:
- IR Spectroscopy : Detection of lactone C=O stretches (~1735 cm) and hydroxyl groups (~3528 cm) .
- NMR : H and C NMR identify aromatic protons, stereochemical environments (e.g., δ 7.42–8.44 ppm for aromatic protons), and carbonyl carbons (δ 163–187 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 328.97 for brominated derivatives) confirm molecular weight .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified eye protection, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts .
- Disposal : Follow hazardous waste protocols due to aquatic toxicity (GHS Category 1 for acute/chronic hazards) .
Advanced Research Questions
Q. How can stereochemical purity of the (2S)-configured hydroxybutyl side chain be ensured?
- Methodological Answer :
- Asymmetric Synthesis : Use chiral catalysts (e.g., DBU with chiral ligands) to control stereochemistry during side-chain formation .
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
- Circular Dichroism (CD) : Verify optical activity post-synthesis to confirm configuration .
Q. How do conflicting spectral data (e.g., NMR splitting patterns) arise, and how are they resolved?
- Methodological Answer :
- Cause : Rotamers or dynamic equilibria in solution (e.g., hindered rotation around the benzoyl group) may split signals .
- Resolution :
- 2D NMR (NOESY/HSQC) : Identify spatial correlations (e.g., NOE interactions between hydroxybutyl and aromatic protons) .
- Variable-Temperature NMR : Cool samples to slow conformational exchange and simplify splitting .
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require trade-offs in purity .
- Catalyst Screening : Test bases like DBU vs. KCO for efficiency; DBU often reduces side reactions in allenic ketone couplings .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >70% .
Comparative Biological Activity Analysis
Q. How does substitution at the 3-aroyl position influence bioactivity?
- Methodological Answer :
- Antimicrobial Studies : Derivatives with electron-withdrawing groups (e.g., 4′-Br) show enhanced activity against S. aureus (MIC 12.5 µg/mL vs. 25 µg/mL for unsubstituted analogs) .
- Analgesic Screening : Bis-benzopyran derivatives (e.g., compound 5a ) exhibit 40% higher activity in murine models compared to monomeric isocoumarins due to improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
